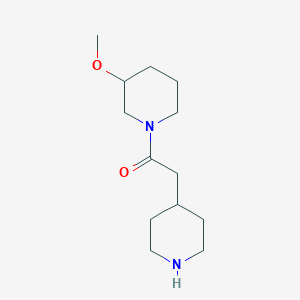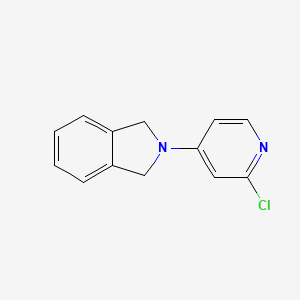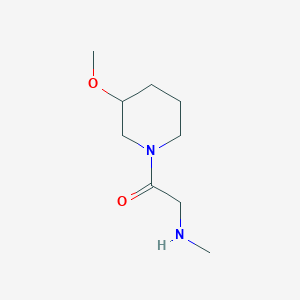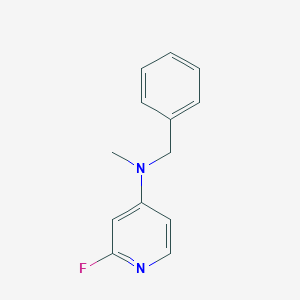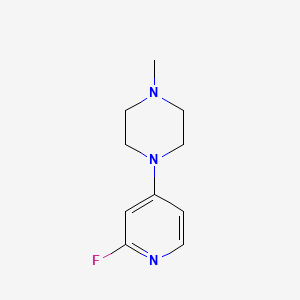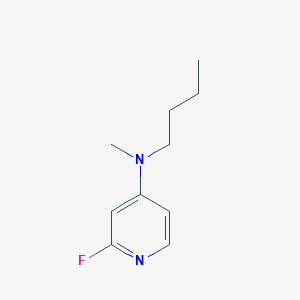![molecular formula C9H15N3O2S B1474647 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1785525-25-8](/img/structure/B1474647.png)
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Descripción general
Descripción
Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles can be analyzed using Fourier transform infrared (FT-IR) spectroscopy . This method can determine the concentration profiles and the spectra of the reactant, intermediates and product.Chemical Reactions Analysis
Pyrazoles exhibit a wide range of chemical reactions. For instance, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Researchers have developed green, solvent-free synthesis methods for pyrazole derivatives, demonstrating the compound's involvement in environmentally friendly chemical processes. For instance, Al-Matar et al. (2010) showcased a green one-pot synthesis of Pyrano[2,3-c]-Pyrazoles, highlighting the compound's role in sustainable chemical synthesis Al-Matar et al., 2010.
Structural and Crystallographic Studies
Detailed structural analysis and crystallography studies have been conducted to understand the compound's molecular configuration. Minga (2005) synthesized and determined the crystal structure of a pyrazole derivative, providing insights into its molecular geometry and potential for fungicidal and plant growth regulation activities Minga, 2005.
Multicomponent Reactions
The compound has been used in multicomponent reactions to synthesize various heterocyclic compounds. For example, Grygoriv et al. (2018) explored its reactivity in a three-component interaction, yielding novel pyran derivatives, showcasing the compound's versatility in synthesizing complex molecular structures Grygoriv et al., 2018.
Biological Activity Exploration
Some studies have evaluated the potential biological activities of pyrazole derivatives. Titi et al. (2020) investigated the antitumor, antifungal, and antibacterial activities of pyrazole derivatives, indicating the compound's relevance in medicinal chemistry and pharmaceutical research Titi et al., 2020.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . The future directions in the field of pyrazole research include the development of green multicomponent synthesis methods .
Propiedades
IUPAC Name |
(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKFCLEOACDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
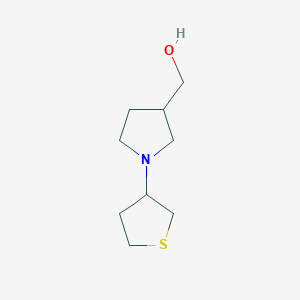

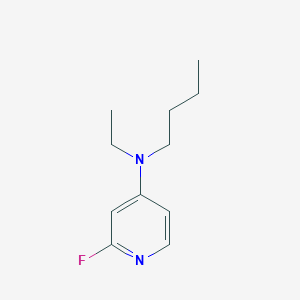

![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)
